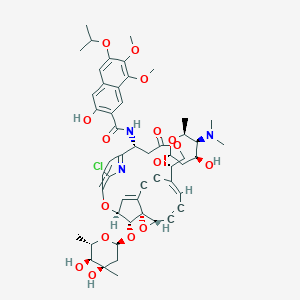
Kedarcidin chromophore
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kedarcidin chromophore is a natural product that has been found to exhibit significant anticancer activity. It is a complex molecule that is produced by the bacterium Streptomyces griseus. The molecule has a unique structure that makes it a promising candidate for the development of new cancer therapies. In
Mecanismo De Acción
The mechanism of action of Kedarcidin chromophore involves the binding of the molecule to DNA. The molecule contains a unique structure that allows it to bind to the minor groove of DNA. Once bound, Kedarcidin chromophore causes damage to the DNA, leading to the death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Kedarcidin chromophore has been found to have several biochemical and physiological effects. The molecule has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. Additionally, Kedarcidin chromophore has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Kedarcidin chromophore is its potent anticancer activity. The molecule has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, the synthesis of Kedarcidin chromophore is a complex process that requires specialized equipment and expertise. Additionally, the molecule is highly toxic, making it difficult to work with in the lab.
Direcciones Futuras
For research include the development of new synthesis methods, the development of new cancer therapies, and further exploration of the molecule's mechanism of action.
Métodos De Síntesis
The synthesis of Kedarcidin chromophore is a complex process that involves several steps. The molecule is produced by the bacterium Streptomyces griseus, which is grown in a culture medium. The culture medium is then extracted, and the Kedarcidin chromophore is purified using various methods, including chromatography and crystallization.
Aplicaciones Científicas De Investigación
Kedarcidin chromophore has been extensively studied for its anticancer properties. It has been found to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. The molecule works by binding to DNA and causing damage to the cancer cells, leading to their death.
Propiedades
Número CAS |
143591-04-2 |
|---|---|
Nombre del producto |
Kedarcidin chromophore |
Fórmula molecular |
C53H60ClN3O16 |
Peso molecular |
1030.5 g/mol |
Nombre IUPAC |
N-[(3S,9R,14S,15E,19S,21R,24R)-6-chloro-24-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-14-[(2S,4S,5S,6S)-5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-11-oxo-4,12,20-trioxa-7-azapentacyclo[13.6.2.25,8.13,21.019,21]hexacosa-1,5,7,15,25-pentaen-17,22-diyn-9-yl]-3-hydroxy-7,8-dimethoxy-6-propan-2-yloxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C53H60ClN3O16/c1-25(2)67-38-18-29-17-35(58)32(20-31(29)46(64-8)47(38)65-9)51(62)56-34-21-42(60)66-24-40(71-43-22-36(59)45(57(6)7)26(3)68-43)28-11-10-12-41-53(73-41)30(14-13-28)19-39(70-37-16-15-33(34)55-50(37)54)49(53)72-44-23-52(5,63)48(61)27(4)69-44/h11,15-20,25-27,34,36,39-41,43-45,48-49,58-59,61,63H,21-24H2,1-9H3,(H,56,62)/b28-11+/t26-,27-,34+,36-,39-,40+,41-,43-,44-,45+,48-,49+,52+,53+/m0/s1 |
Clave InChI |
RSXFZXJOBQZOOM-INBIVCPUSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]\2COC(=O)C[C@H](C3=NC(=C(C=C3)O[C@H]4C=C5C#C/C2=C\C#C[C@H]6[C@]5([C@@H]4O[C@H]7C[C@@]([C@H]([C@@H](O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C |
SMILES |
CC1C(C(CC(O1)OC2COC(=O)CC(C3=NC(=C(C=C3)OC4C=C5C#CC2=CC#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C |
SMILES canónico |
CC1C(C(CC(O1)OC2COC(=O)CC(C3=NC(=C(C=C3)OC4C=C5C#CC2=CC#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C |
Sinónimos |
kedarcidin chromophore |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



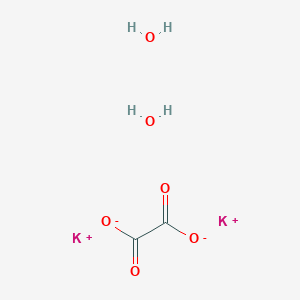
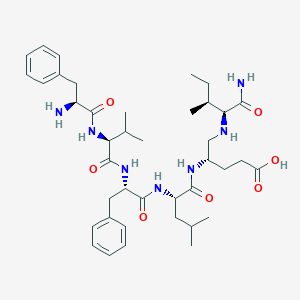
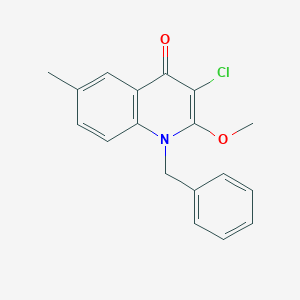
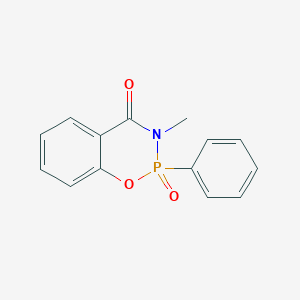
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)
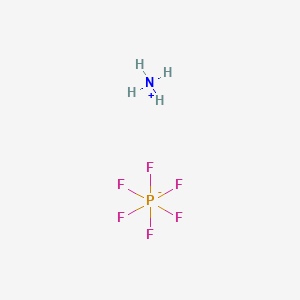
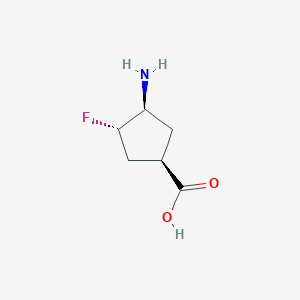
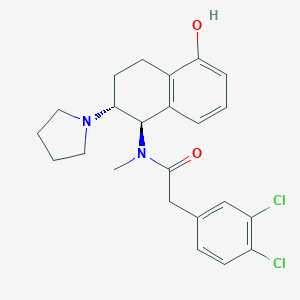
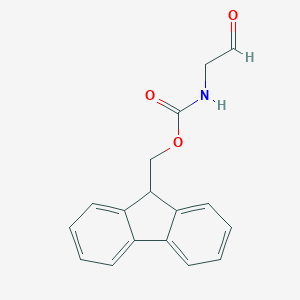

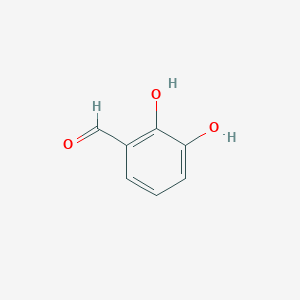
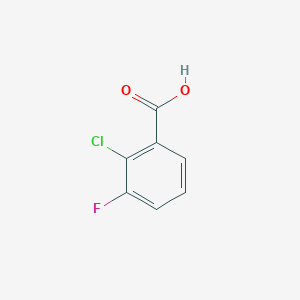
![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)
